Branaplam hydrochloride
Übersicht
Beschreibung
Branaplam, also known as LMI070 and NVS-SM1, is a pyridazine derivative that is being studied as an experimental drug . It was originally developed by Novartis to treat spinal muscular atrophy (SMA) and later for Huntington’s disease (HD), but the trial ended in 2023 due to harmful side effects .
Molecular Structure Analysis
Branaplam has the molecular formula C22H27N5O2 and a molecular weight of 393.48 . Its structure includes a pyridazine ring, which is part of its active core .Physical And Chemical Properties Analysis
Branaplam hydrochloride is a solid substance that is soluble in DMSO and water .Wissenschaftliche Forschungsanwendungen
1. Branaplam and Neurogenesis in Juvenile Animals
Branaplam, a therapeutic agent in clinical development for treating type 1 spinal muscular atrophy (SMA), was evaluated for its impact on postnatal cerebellar development and brain neurogenesis. Studies conducted on juvenile mice, rats, and dogs demonstrated that orally administered branaplam did not affect areas of neurogenesis in the cerebellum and other brain regions. This finding is significant for assessing the developmental neurotoxicity (DNT) of CNS-active drug candidates in juvenile animal toxicity studies (Theil et al., 2021).
2. Branaplam as a Splice Modulator in SMA Treatment
Branaplam was discovered as a small molecule that stabilizes the interaction between the spliceosome and SMN2 pre-mRNA, playing a crucial role in the treatment of SMA. SMA is caused by a mutation in the SMN1 gene, and branaplam's modulation of SMN2 pre-mRNA splicing helps compensate for this deficit. In a severe mouse SMA model, branaplam increased full-length SMN RNA and protein levels, extending survival. This highlights branaplam's potential as a disease-modifying treatment for SMA (Cheung et al., 2018).
3. Understanding the Mechanisms of Splice-Modifying Drugs
A biophysical-modeling framework was introduced to describe the behavior of splice-modifying drugs, including branaplam. This framework helps in understanding how such drugs specifically and concentration-dependently modify splicing. It was applied to branaplam, defining its specificities for 5’ splice site sequences and suggesting two distinct interaction modes. This research offers a quantitative basis for developing new therapies targeting pre-mRNA splicing (Ishigami et al., 2022).
4. Target-Directed Approaches in RNA Binding
Target-directed approaches have been employed to identify compounds that bind to RNA molecules, with branaplam being one such compound. Branaplam, a selective RNA–protein complex stabilizing drug, is currently in clinical trials for modulating SMN2 splicing. The evolution of such approaches and chemical collections is important for developing RNA as a druggable target (Haniff et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMIVJABPKGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Branaplam hydrochloride | |
CAS RN |
1562338-39-9 | |
Record name | Branaplam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRANAPLAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.